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Compound of Interest

Compound Name: Anticancer agent 260

Cat. No.: B5850311 Get Quote

Osimertinib was developed to address the clinical challenge of acquired resistance to earlier-

generation EGFR inhibitors in non-small cell lung cancer (NSCLC). The primary mechanism of

this resistance is the emergence of the T790M mutation in the EGFR gene.

Drug Discovery Cascade
The discovery of Osimertinib followed a structured drug discovery and development pipeline,

beginning with target identification and culminating in clinical approval.
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Figure 1: Osimertinib Drug Discovery and Development Workflow.
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Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Osimertinib.

Cell Line
EGFR Mutation

Status

Osimertinib IC50

(nM)
Gefitinib IC50 (nM)

PC9 Exon 19 Deletion 15 20

H1975 L858R + T790M 12 >10,000

H3255 L858R 25 30

Table 1: In Vitro Cellular Proliferation Inhibition (IC50).

Xenograft Model Tumor Growth Inhibition (%) Dosage (mg/kg/day)

H1975 (T790M) 95 25

PC9 (Exon 19 Del) 88 25

Table 2: In Vivo Efficacy in Xenograft Models.

Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines the methodology for determining the half-maximal inhibitory

concentration (IC50) of Osimertinib.
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1. Cell Seeding
(e.g., 5,000 cells/well in 96-well plates)

2. Drug Treatment
(Serial dilutions of Osimertinib)

3. Incubation
(72 hours at 37°C, 5% CO2)

4. Viability Assessment
(e.g., CellTiter-Glo® Luminescent Assay)

5. Data Analysis
(Normalize to vehicle control, fit dose-response curve to calculate IC50)
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Figure 2: Workflow for In Vitro Cell Proliferation Assay.

Methodology:

Cell Culture: NSCLC cell lines (e.g., PC9, H1975) are cultured in RPMI-1640 medium

supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a

humidified atmosphere of 5% CO2.

Plating: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and

allowed to adhere overnight.

Compound Treatment: A serial dilution of Osimertinib (typically from 0.01 nM to 10 µM) is

prepared and added to the respective wells. A vehicle control (DMSO) is also included.

Incubation: Plates are incubated for 72 hours.
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Viability Measurement: Cell viability is assessed using a commercial assay such as CellTiter-

Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

Luminescence is read on a plate reader.

Data Analysis: The luminescence readings are normalized to the vehicle-treated control

wells. The IC50 values are calculated by fitting the data to a four-parameter logistic curve

using software like GraphPad Prism.

In Vivo Xenograft Studies
This protocol describes the evaluation of Osimertinib's antitumor activity in a mouse model.

Methodology:

Animal Models: Immunocompromised mice (e.g., BALB/c nude) are used.

Tumor Implantation: 5-10 million H1975 cells are suspended in Matrigel and injected

subcutaneously into the flank of each mouse.

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200

mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width²).

Drug Administration: Mice are randomized into treatment and control groups. Osimertinib is

administered orally once daily at a specified dose (e.g., 25 mg/kg). The control group

receives the vehicle.

Efficacy Endpoint: Treatment continues for a defined period (e.g., 21 days). The primary

endpoint is tumor growth inhibition. At the end of the study, tumors are excised and weighed.

Signaling Pathway Visualization
Osimertinib targets the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR

dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell

proliferation and survival. Osimertinib inhibits the kinase activity of EGFR, thereby blocking

these downstream signals.
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Figure 3: Osimertinib Mechanism of Action on the EGFR Signaling Pathway.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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